molecular formula C19H26N2O2S2 B4780319 1-{[4-(SEC-BUTYL)PHENYL]SULFONYL}-4-(2-THIENYLMETHYL)PIPERAZINE

1-{[4-(SEC-BUTYL)PHENYL]SULFONYL}-4-(2-THIENYLMETHYL)PIPERAZINE

Cat. No.: B4780319
M. Wt: 378.6 g/mol
InChI Key: UDVYCHMOOQAGQB-UHFFFAOYSA-N
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Description

1-{[4-(SEC-BUTYL)PHENYL]SULFONYL}-4-(2-THIENYLMETHYL)PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities, making them valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 1-{[4-(SEC-BUTYL)PHENYL]SULFONYL}-4-(2-THIENYLMETHYL)PIPERAZINE typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is often carried out under basic conditions, such as the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Industrial production methods may involve large-scale cyclization reactions and subsequent purification steps to ensure high yield and purity.

Chemical Reactions Analysis

1-{[4-(SEC-BUTYL)PHENYL]SULFONYL}-4-(2-THIENYLMETHYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions are possible due to the presence of the phenyl ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-{[4-(SEC-BUTYL)PHENYL]SULFONYL}-4-(2-THIENYLMETHYL)PIPERAZINE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s piperazine moiety is known for its biological activity, making it useful in the development of pharmaceuticals.

    Medicine: Piperazine derivatives are often explored for their potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: The compound can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-{[4-(SEC-BUTYL)PHENYL]SULFONYL}-4-(2-THIENYLMETHYL)PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-{[4-(SEC-BUTYL)PHENYL]SULFONYL}-4-(2-THIENYLMETHYL)PIPERAZINE can be compared to other piperazine derivatives, such as:

    Trimetazidine: Used in the treatment of angina pectoris.

    Ranolazine: Employed for chronic angina management.

    Aripiprazole: An antipsychotic medication.

The uniqueness of this compound lies in its specific structural features, such as the sec-butylphenyl and thienylmethyl groups, which may confer distinct biological activities and chemical reactivity .

Properties

IUPAC Name

1-(4-butan-2-ylphenyl)sulfonyl-4-(thiophen-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2S2/c1-3-16(2)17-6-8-19(9-7-17)25(22,23)21-12-10-20(11-13-21)15-18-5-4-14-24-18/h4-9,14,16H,3,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVYCHMOOQAGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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